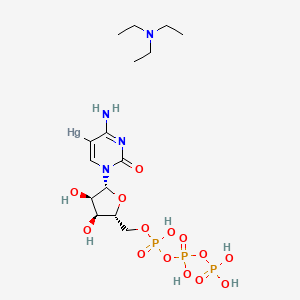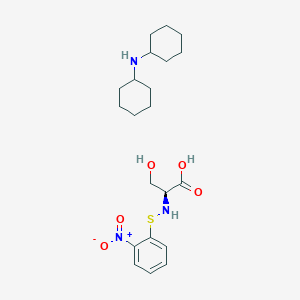
N-(2-Nitrophenylsulfenyl)-L-serine (dicyclohexylammonium) salt
Overview
Description
N-(2-Nitrophenylsulfenyl)-L-serine (dicyclohexylammonium) salt is a stable derivative of L-serine, a naturally occurring amino acid. This compound is characterized by the presence of a nitrophenylsulfenyl group attached to the serine molecule, which significantly alters its chemical properties and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: L-serine and 2-nitrophenylsulfenyl chloride.
Reaction Conditions: The reaction typically involves the nucleophilic substitution of the hydroxyl group in L-serine with the 2-nitrophenylsulfenyl group. This reaction is usually carried out in an aprotic solvent such as dichloromethane or acetonitrile at a temperature range of 0°C to room temperature.
Purification: The resulting product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. Large-scale reactors are used, and the reaction conditions are optimized to ensure high yield and purity. Continuous flow chemistry techniques can also be employed to enhance efficiency and reduce production time.
Types of Reactions:
Oxidation: The nitro group in the compound can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group, resulting in the formation of N-(2-aminophenylsulfenyl)-L-serine.
Substitution: The serine moiety can undergo substitution reactions, where the amino group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation.
Substitution: Various alkyl halides in the presence of a base.
Major Products Formed:
Nitroso derivatives
Amino derivatives
Alkylated serine derivatives
Scientific Research Applications
Chemistry: This compound is used as a reagent in organic synthesis, particularly in the preparation of serine derivatives and in studying reaction mechanisms involving sulfenyl groups. Biology: It serves as a tool in biochemical research to study enzyme-substrate interactions and protein modifications. Medicine: Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which N-(2-Nitrophenylsulfenyl)-L-serine (dicyclohexylammonium) salt exerts its effects involves its interaction with specific molecular targets. The nitrophenylsulfenyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can modulate biological processes, such as enzyme activity and protein function.
Comparison with Similar Compounds
N-(2-Nitrophenylsulfenyl)glycine (dicyclohexylammonium) salt
N-(2-Nitrophenylsulfenyl)-\u03B3-aminobutyric acid (dicyclohexylammonium) salt
Uniqueness: N-(2-Nitrophenylsulfenyl)-L-serine (dicyclohexylammonium) salt is unique due to its specific serine backbone, which imparts distinct chemical and biological properties compared to glycine or \u03B3-aminobutyric acid derivatives. This uniqueness allows for its specialized applications in research and industry.
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-3-hydroxy-2-[(2-nitrophenyl)sulfanylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C9H10N2O5S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;12-5-6(9(13)14)10-17-8-4-2-1-3-7(8)11(15)16/h11-13H,1-10H2;1-4,6,10,12H,5H2,(H,13,14)/t;6-/m.0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUIDDKVSATADN-ZCMDIHMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2CCCCC2.C1=CC=C(C(=C1)[N+](=O)[O-])SNC(CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC2CCCCC2.C1=CC=C(C(=C1)[N+](=O)[O-])SN[C@@H](CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60745627 | |
| Record name | N-[(2-Nitrophenyl)sulfanyl]-L-serine--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60745627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2418-89-5 | |
| Record name | N-[(2-Nitrophenyl)sulfanyl]-L-serine--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60745627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


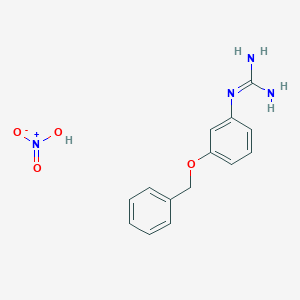
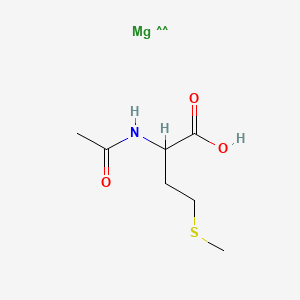

![Trans-Tert-Butyl-4-Oxohexahydro-1H-Pyrrolo[3,4-C]Pyridine-2(3H)-Carboxylate](/img/structure/B1511358.png)
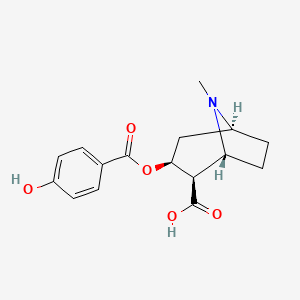
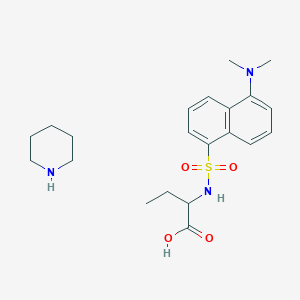
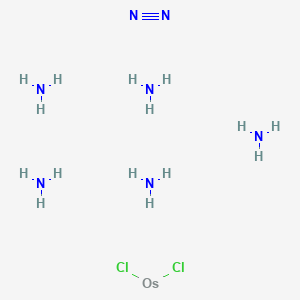

![Cis-3-Aza-Bicyclo[4.1.0]Heptane-3,6-Dicarboxylic Acid 3-Tert-Butyl Ester](/img/structure/B1511371.png)
![1H-Imidazo[1,2-C]pyrrolo[3,2-E]pyrimidine](/img/structure/B1511385.png)
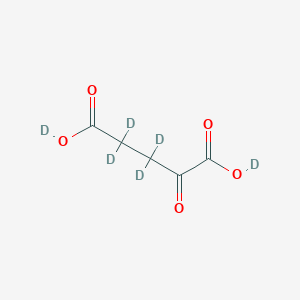

![Cyclohexaneacetic acid,4-[4-[(1Z)-1-cyano-2-(dimethylamino)ethenyl]phenyl]-,ethyl ester,trans-](/img/structure/B1511403.png)
